molecular formula C15H19ClN2O3S B13932087 tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate

tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate

Cat. No.: B13932087
M. Wt: 342.8 g/mol
InChI Key: KHUIUIVAIBSKLO-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a cyclopenta[d]thiazole and a piperidine ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include thionyl chloride, tert-butyl alcohol, and various catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could introduce various functional groups in place of the chloro group .

Scientific Research Applications

tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate lies in its specific spiro linkage and the presence of both a cyclopenta[d]thiazole and a piperidine ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19ClN2O3S

Molecular Weight

342.8 g/mol

IUPAC Name

tert-butyl 2-chloro-4-oxospiro[6H-cyclopenta[d][1,3]thiazole-5,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C15H19ClN2O3S/c1-14(2,3)21-13(20)18-6-4-15(5-7-18)8-9-10(11(15)19)17-12(16)22-9/h4-8H2,1-3H3

InChI Key

KHUIUIVAIBSKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)N=C(S3)Cl

Origin of Product

United States

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